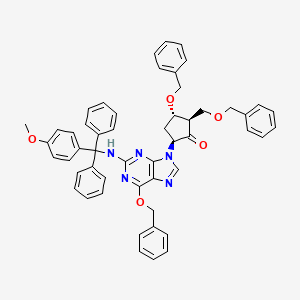

(2R,3S,5S)-3-(Benciloxi)-5-(6-(benciloxi)-2-(((4-metoxifenil)difenilmetil)amino)-9H-purin-9-il)-2-((benciloxi)metil)ciclopentanona

Descripción general

Descripción

An impurity of Entecavir. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body.

Aplicaciones Científicas De Investigación

Química Verde en el Análisis Farmacéutico

La Impureza 2 de Entecavir se puede analizar utilizando enfoques de química verde, que apuntan a reducir los riesgos químicos y la producción de residuos en la producción farmacéutica. Un estudio ha desarrollado un método verde FTIR para el ensayo de fármacos antivirales como el entecavir, que es específico, preciso y exacto {svg_1}. Este método es beneficioso para las pruebas de calidad en la industria farmacéutica, ofreciendo una alternativa más ecológica a las pruebas de calidad convencionales.

Identificación y Cuantificación en la Formulación de Medicamentos

El compuesto se utiliza en la identificación y cuantificación de los principios farmacéuticos activos. El método de espectroscopia FT-IR permite la medición precisa del entecavir en formas tanto a granel como de dosificación, asegurando la dosis correcta y la eficacia del medicamento {svg_2}.

Perfil de Impurezas y Control de Calidad

La Impureza 2 de Entecavir juega un papel crucial en el perfil de impurezas, que es esencial para el control de calidad de los productos farmacéuticos. Las técnicas analíticas como la cromatografía líquida-ionización por electrospray-espectrometría de masas (LC-ESI-MS) se utilizan para la detección de impurezas como la Impureza 2 de Entecavir en diversas preparaciones farmacéuticas {svg_3}.

Desarrollo y Validación de Métodos

La investigación sobre la Impureza 2 de Entecavir incluye el desarrollo y la validación de métodos de acuerdo con las directrices ICH Q2_R1. Esto implica la creación de una curva de calibración entre la absorbancia y la concentración, lo que proporciona una alta linealidad y permite la cuantificación precisa del principio farmacéutico activo {svg_4}.

Detección Quiral de Impurezas Estereoisómeras

La Impureza 2 de Entecavir también es significativa en la detección quiral de impurezas estereoisómeras. Los métodos cinéticos basados en la espectrometría de masas se pueden utilizar para analizar las propiedades quirales de las impurezas del entecavir, lo cual es importante para garantizar la seguridad y la eficacia del fármaco {svg_5}.

Evaluación de Patentes y Cumplimiento Legal

El compuesto está involucrado en las evaluaciones de patentes, asegurando que los nuevos métodos para detectar impurezas diastereoisómeras cumplan con las patentes existentes y las regulaciones legales. Esto es crucial para que la industria farmacéutica evite la infracción y promueva la innovación {svg_6}.

Mecanismo De Acción

Target of Action

The primary target of Entecavir Impurity 2 is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral drugs .

Mode of Action

Entecavir Impurity 2 is a guanosine nucleoside analogue that inhibits all three activities of the HBV polymerase . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting the HBV polymerase’s activities, which include base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Biochemical Pathways

The compound’s action affects the HBV replication process . By inhibiting the HBV polymerase, Entecavir Impurity 2 disrupts the viral replication process, leading to a decrease in the production of new virus particles . Additionally, it has been suggested that Entecavir Impurity 2 can inhibit the enzyme lysine-specific demethylase 5B (KDM5B), which is involved in various cellular processes such as hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .

Pharmacokinetics

It is known that renal impairment can result in increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of <50 ml/min .

Result of Action

The molecular and cellular effects of Entecavir Impurity 2’s action primarily involve the reduction of HBV replication, leading to a decrease in the viral load . Additionally, by inhibiting KDM5B, Entecavir Impurity 2 may decrease tumor cell proliferation and induce apoptosis .

Action Environment

The efficacy and stability of Entecavir Impurity 2 can be influenced by various environmental factors. For instance, the green chemistry approach suggests that the environment for drug designing, manufacturing, and analysis can impact the effectiveness of the compound . Furthermore, susceptibility of immunocompromised patients, non-adherence to therapy, challenges in achieving effective drug concentrations in obese people, individual enzymatic activity, and the prior use of antiviral drugs are also significant contributors to the resistance to antiviral therapy .

Actividad Biológica

The compound (2R,3S,5S)-3-(Benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanone , often referred to as Compound A , is a complex organic molecule with significant potential in biological applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C52H49N5O5

- Molecular Weight : 823.98 g/mol

- CAS Number : 1263274-06-1

The structure of Compound A features multiple functional groups, including benzyloxy and purine moieties, which are crucial for its biological interactions.

- Inhibition of Enzymes : Preliminary studies suggest that Compound A may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been linked to the inhibition of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. The selectivity and potency of this inhibition could make it a candidate for treating neurodegenerative diseases.

- Antioxidant Properties : The presence of benzyloxy groups may enhance the compound's ability to scavenge free radicals, providing neuroprotective effects. This is particularly relevant in conditions characterized by oxidative stress.

- Cellular Uptake and Bioavailability : The lipophilic nature of the compound suggests good membrane permeability, which is essential for effective bioactivity within target cells.

Neuroprotective Activity

Research has indicated that compounds with similar structures exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. For example:

- Case Study : In a study evaluating derivatives of benzothiazole (structurally related to Compound A), one derivative demonstrated significant MAO-B inhibitory activity (IC50 = 0.062 µM) and protective effects against oxidative damage in neuronal cell lines . This suggests a potential similar effect for Compound A.

Anticancer Potential

The structural characteristics of Compound A may also confer anticancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis:

- Case Study : Compounds targeting integrins have shown promise in inhibiting metastasis in cancer cells. For instance, a related benzofuran derivative was found to suppress metastasis by downregulating integrin expression and related signaling pathways . This mechanism could be explored further for Compound A.

Comparative Analysis with Related Compounds

| Compound | Molecular Weight (g/mol) | MAO-B Inhibition IC50 (µM) | Antioxidant Activity | Notes |

|---|---|---|---|---|

| Compound A | 823.98 | TBD | TBD | Potential neuroprotective agent |

| Benzothiazole Derivative | ~300 | 0.062 | High | Neuroprotective effects observed |

| Benzofuran Derivative | ~250 | TBD | Moderate | Anti-metastatic properties |

Recent Studies

- Neuroprotective Effects : Recent studies have shown that compounds similar to Compound A can significantly reduce neuronal cell death induced by oxidative stress . These findings highlight the potential therapeutic applications in neurodegenerative diseases.

- Anticancer Research : Ongoing research into the anticancer properties of structurally related compounds suggests that they may inhibit tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest .

Propiedades

IUPAC Name |

(2R,3S,5S)-5-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-phenylmethoxypurin-9-yl]-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H47N5O5/c1-59-43-29-27-42(28-30-43)52(40-23-13-5-14-24-40,41-25-15-6-16-26-41)56-51-54-49-47(50(55-51)62-34-39-21-11-4-12-22-39)53-36-57(49)45-31-46(61-33-38-19-9-3-10-20-38)44(48(45)58)35-60-32-37-17-7-2-8-18-37/h2-30,36,44-46H,31-35H2,1H3,(H,54,55,56)/t44-,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDUMGNQMZHOMS-QZVMJXQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7C[C@@H]([C@H](C7=O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H47N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678507 | |

| Record name | (2R,3S,5S)-3-(Benzyloxy)-5-[6-(benzyloxy)-2-{[(4-methoxyphenyl)(diphenyl)methyl]amino}-9H-purin-9-yl]-2-[(benzyloxy)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142217-79-6 | |

| Record name | (2R,3S,5S)-5-[2-[[(4-Methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142217-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S,5S)-3-(Benzyloxy)-5-[6-(benzyloxy)-2-{[(4-methoxyphenyl)(diphenyl)methyl]amino}-9H-purin-9-yl]-2-[(benzyloxy)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.